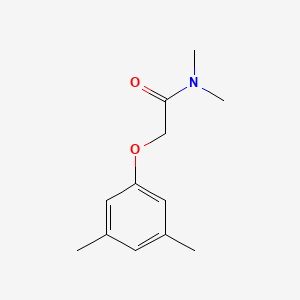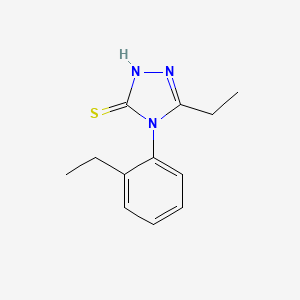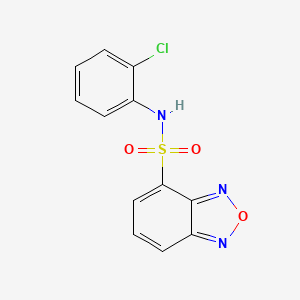![molecular formula C17H20O2S2 B4787195 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol](/img/structure/B4787195.png)
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol
Overview
Description
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol is an organic compound characterized by the presence of two phenyl rings connected through a sulfanyl bridge, with hydroxyethyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-(2-hydroxyethylsulfanyl)benzyl chloride with 4-mercaptophenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl rings can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can act as hydrogen donors, neutralizing free radicals and reducing oxidative stress. The sulfanyl groups can interact with thiol-containing enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-hydroxyethyl)phenyl]ethanol
- 4-(2-hydroxyethylthio)benzyl alcohol
- 4-(2-hydroxyethylsulfanyl)phenylmethanol
Uniqueness
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol is unique due to the presence of two phenyl rings connected through a sulfanyl bridge, which imparts specific chemical and physical properties
Properties
IUPAC Name |
2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2S2/c18-9-11-20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-12-10-19/h1-8,18-19H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRRTGEWZEQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)SCCO)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate](/img/structure/B4787116.png)
![2-(4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4787118.png)


![N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4787139.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4787157.png)

![N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4787161.png)
![(3-ISOPROPOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4787163.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4787187.png)
![2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4787209.png)
![N-(4-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4787216.png)
